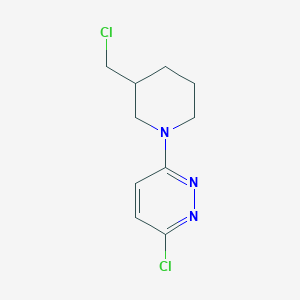

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine

CAS No.: 1185310-44-4

Cat. No.: VC13436100

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185310-44-4 |

|---|---|

| Molecular Formula | C10H13Cl2N3 |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine |

| Standard InChI | InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2 |

| Standard InChI Key | ZACPWYBDGKQDRB-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl |

| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name is 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine, with a molecular formula of C₁₀H₁₃Cl₂N₃ and a molecular weight of 246.13 g/mol . Key structural features include:

-

A pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted with chlorine at position 3.

-

A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to position 6 of the pyridazine.

-

A chloromethyl group (-CH₂Cl) at position 3 of the piperidine ring.

The SMILES notation (C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl) and InChIKey (ZACPWYBDGKQDRB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Spectroscopic and Computational Data

-

NMR: Predicted signals include aromatic protons from the pyridazine ring (δ 7.5–8.5 ppm) and aliphatic protons from the piperidine and chloromethyl groups (δ 2.0–4.0 ppm) .

-

Mass Spectrometry: The molecular ion peak (m/z = 246.13) aligns with the molecular weight, with fragmentation patterns indicating cleavage of the chloromethyl group (m/z = 210) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution reactions:

-

Formation of the pyridazine core: 3,6-Dichloropyridazine is reacted with piperidine derivatives under basic conditions to introduce the piperidine moiety.

-

Chloromethylation: The piperidine ring is functionalized with a chloromethyl group using chloromethylation agents such as chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids .

Example Protocol:

A mixture of 3,6-dichloropyridazine (1.0 equiv), 3-(chloromethyl)piperidine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 60°C for 12 hours. The product is purified via column chromatography (yield: 65–70%).

Industrial-Scale Considerations

-

Solvent Optimization: DMF is preferred for its high polarity, which facilitates nucleophilic substitution.

-

Safety Measures: Due to the toxicity of chloromethylating agents, industrial processes employ closed systems and rigorous ventilation .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in DMF, DMSO; sparingly in H₂O | |

| LogP | 2.8 (predicted) | |

| Stability | Stable under inert atmosphere |

The chloromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in biological systems .

Biological Activity and Applications

Agrochemical Applications

-

Fungicide Intermediate: Patents disclose related pyridazine-piperidine hybrids as intermediates in crop protection agents, targeting fungal pathogens like Botrytis cinerea .

Recent Research and Future Directions

Patent Activity

A 2024 patent (CN114761403A) highlights pyridazine-piperidine derivatives as fungicides, underscoring industrial interest in this structural class .

Knowledge Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume